molecular formula C8H14ClNO3 B13698706 3-(4-Oxo-1-piperidyl)propanoic Acid Hydrochloride

3-(4-Oxo-1-piperidyl)propanoic Acid Hydrochloride

Cat. No.: B13698706
M. Wt: 207.65 g/mol
InChI Key: UXEBSJDWWXAPJO-UHFFFAOYSA-N
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Description

3-(4-Oxo-1-piperidyl)propanoic Acid Hydrochloride is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Oxo-1-piperidyl)propanoic Acid Hydrochloride typically involves the reaction of 4-oxo-1-piperidine with propanoic acid under acidic conditions. The process may include steps such as hydrogenation, cyclization, and amination .

Industrial Production Methods: Industrial production methods for this compound often involve multicomponent reactions and the use of esters of 3-oxocarboxylic acid instead of aldehyde, resulting in a product containing multiple stereocenters. The resulting piperidinol undergoes dehydration in an acidic environment to form the desired compound .

Chemical Reactions Analysis

Types of Reactions: 3-(4-Oxo-1-piperidyl)propanoic Acid Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted piperidines, piperidinones, and hydroxyl derivatives .

Scientific Research Applications

3-(4-Oxo-1-piperidyl)propanoic Acid Hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing drugs with piperidine moieties.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 3-(4-Oxo-1-piperidyl)propanoic Acid Hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison: 3-(4-Oxo-1-piperidyl)propanoic Acid Hydrochloride is unique due to its specific structure, which includes both an oxo group and a propanoic acid moiety. This combination imparts distinct chemical and biological properties compared to other piperidine derivatives .

Properties

Molecular Formula

C8H14ClNO3

Molecular Weight

207.65 g/mol

IUPAC Name

3-(4-oxopiperidin-1-yl)propanoic acid;hydrochloride

InChI

InChI=1S/C8H13NO3.ClH/c10-7-1-4-9(5-2-7)6-3-8(11)12;/h1-6H2,(H,11,12);1H

InChI Key

UXEBSJDWWXAPJO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1=O)CCC(=O)O.Cl

Origin of Product

United States

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